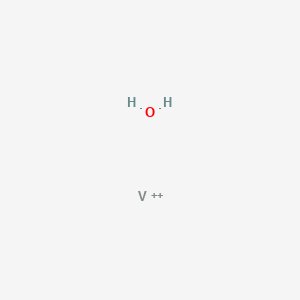
Vanadium(2+);hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vanadium(2+);hydrate is a coordination compound where vanadium exists in the +2 oxidation state, typically coordinated with water molecules Vanadium is a transition metal known for its multiple oxidation states and its ability to form various complexes
Preparation Methods
Synthetic Routes and Reaction Conditions
Vanadium(2+);hydrate can be synthesized through the reduction of higher oxidation state vanadium compounds. One common method involves the reduction of vanadium(III) chloride with a suitable reducing agent in the presence of water, leading to the formation of this compound. The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound is less common compared to other vanadium compounds. it can be produced using similar reduction techniques on a larger scale, ensuring strict control of reaction conditions to maintain the +2 oxidation state of vanadium.
Chemical Reactions Analysis
Types of Reactions
Vanadium(2+);hydrate undergoes various chemical reactions, including:
Oxidation: Vanadium(2+) can be oxidized to higher oxidation states such as vanadium(3+) or vanadium(4+).
Reduction: Although less common, vanadium(2+) can be reduced to vanadium(0) under specific conditions.
Substitution: Ligands in the coordination sphere of this compound can be substituted with other ligands, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent environment.
Major Products Formed
Oxidation: Vanadium(3+) and vanadium(4+) complexes.
Reduction: Metallic vanadium or lower oxidation state vanadium complexes.
Substitution: New vanadium complexes with different ligands.
Scientific Research Applications
Vanadium(2+);hydrate has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other vanadium complexes and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in biological systems, including its interaction with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its insulin-mimetic effects and anticancer activity.
Industry: Utilized in the development of advanced materials and as a component in energy storage systems, such as batteries.
Mechanism of Action
The mechanism of action of vanadium(2+);hydrate involves its ability to interact with various molecular targets, including enzymes and proteins. Vanadium compounds can mimic phosphate, allowing them to inhibit or activate enzymes such as phosphatases and kinases. This interaction can modulate signaling pathways and affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
Vanadium(3+);hydrate: Vanadium in the +3 oxidation state, also forms coordination complexes with water.
Vanadium(4+);hydrate:
Vanadium(5+);hydrate: Forms dioxovanadium complexes with vanadium in the +5 oxidation state.
Uniqueness
Vanadium(2+);hydrate is unique due to its lower oxidation state, which imparts distinct redox properties and reactivity compared to higher oxidation state vanadium compounds. Its ability to undergo oxidation and reduction reactions makes it a versatile compound for various applications.
Properties
CAS No. |
23172-40-9 |
|---|---|
Molecular Formula |
H2OV+2 |
Molecular Weight |
68.957 g/mol |
IUPAC Name |
vanadium(2+);hydrate |
InChI |
InChI=1S/H2O.V/h1H2;/q;+2 |
InChI Key |
NIBUFRCEVPOJQU-UHFFFAOYSA-N |
Canonical SMILES |
O.[V+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















